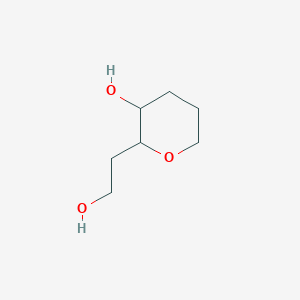![molecular formula C8H10N2O B13101991 6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one](/img/structure/B13101991.png)
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyrrole and an imidazole ring, making it a versatile scaffold for the development of new chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2,3-diaminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares a similar fused ring system but differs in the position and nature of substituents.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole:
Uniqueness
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it a valuable scaffold for the design of new chemical entities with tailored properties .
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
6,6-dimethyl-5H-pyrrolo[1,2-c]imidazol-7-one |
InChI |
InChI=1S/C8H10N2O/c1-8(2)4-10-5-9-3-6(10)7(8)11/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
BPEXJBLMFWNMJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN2C=NC=C2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)

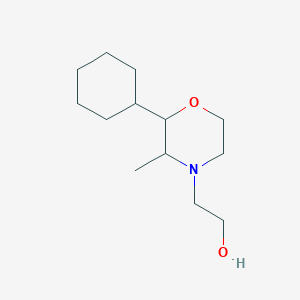
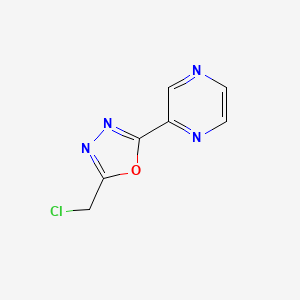
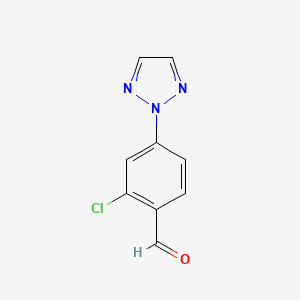
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)

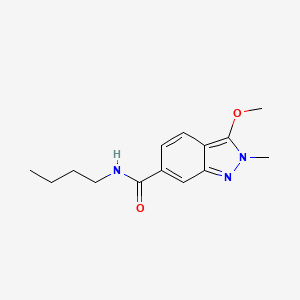
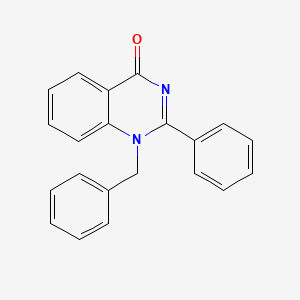
![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)
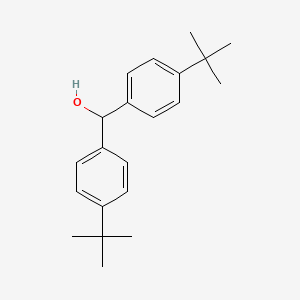
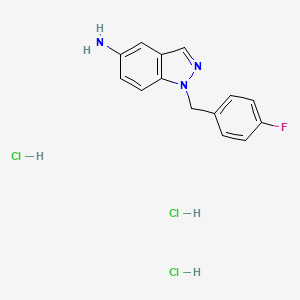
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
